N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide
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Overview
Description
N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide: is a compound belonging to the quinoxaline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide typically involves the condensation of 5-chloro-2-phenoxyaniline with quinoxaline-6-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and quinoxaline moieties.
Reduction: Reduction reactions can occur at the quinoxaline ring, leading to the formation of dihydroquinoxaline derivatives.
Substitution: The chloro group in the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. It has shown promising activity against various bacterial strains and cancer cell lines .
Medicine: The compound is being investigated for its therapeutic potential in treating infections and cancer. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide involves the inhibition of key enzymes and pathways in microbial and cancer cells. It targets DNA synthesis and repair mechanisms, leading to cell death. The compound also interacts with specific receptors and proteins, disrupting cellular functions and inducing apoptosis .
Comparison with Similar Compounds
Quinoxaline: A basic structure with similar biological activities.
Quinazoline: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Quinoline: Known for its antimalarial and antimicrobial activities.
Uniqueness: N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the phenoxy and chloro groups contributes to its unique chemical and biological properties .
Properties
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2/c22-15-7-9-20(27-16-4-2-1-3-5-16)19(13-15)25-21(26)14-6-8-17-18(12-14)24-11-10-23-17/h1-13H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMVHENXMOQTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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